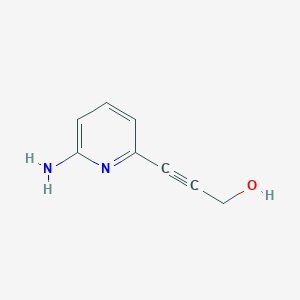
3-(6-Amino-2-pyridyl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Amino-2-pyridyl)prop-2-yn-1-ol: is a chemical compound with a molecular structure that includes a pyridine ring substituted with an amino group and a propynyl alcohol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol typically involves the reaction of 6-amino-2-pyridinecarboxaldehyde with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities. It can act as a ligand for metal ions, making it useful in the design of metal-based drugs and diagnostic agents .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory activities .
Industry: Industrially, the compound can be used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the propynyl alcohol group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
3-(Pyridin-2-yl)propan-1-ol: This compound has a similar pyridine ring but lacks the amino and propynyl groups, resulting in different chemical properties and reactivity.
2-Propyn-1-ol, 3-(3-pyridinyl)-: This compound has a similar propynyl alcohol group but differs in the position of the pyridine ring, affecting its overall structure and function.
Uniqueness: 3-(6-Amino-2-pyridyl)prop-2-yn-1-ol is unique due to the presence of both the amino and propynyl groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and applications, making the compound highly versatile and valuable in various fields .
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-(6-aminopyridin-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C8H8N2O/c9-8-5-1-3-7(10-8)4-2-6-11/h1,3,5,11H,6H2,(H2,9,10) |
InChI Key |
HUUACIALCVAHKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















